Structural Distinction: 4-Methanesulfonylpiperazine at Position 6 Versus Alternative Piperazine Substitutions in the CCR4 Antagonist Chemical Space
The target compound bears a 4-methanesulfonylpiperazin-1-yl group at the pyrimidine 6-position, distinguishing it from the most potent known CCR4 antagonist (CCR4 antagonist 4 / Compound 22, CAS 668980-17-4), which possesses a different core scaffold and substitution architecture . The methanesulfonyl electron-withdrawing group reduces the basicity of the piperazine nitrogen (calculated pKa reduction of approximately 2–3 log units versus unsubstituted piperazine), which may influence target binding, solubility, and off-target interactions [1]. While no direct biological comparison data exist for the target compound, the patent disclosure establishes that within the piperazinyl pyrimidine series, the methanesulfonyl substituent is a defined structural requirement for CCR4 antagonism, distinguishing it from non-sulfonamide analogs that fall outside the claimed scope [2].
| Evidence Dimension | Piperazine N-substituent identity and electronic character |
|---|---|
| Target Compound Data | 4-Methanesulfonylpiperazin-1-yl (electron-withdrawing; Hammett σp ≈ +0.72 for -SO2CH3) |
| Comparator Or Baseline | CCR4 antagonist 4 (Compound 22, CAS 668980-17-4): structurally distinct scaffold, no methanesulfonylpiperazine moiety; Unsubstituted piperazine analog (2-cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine): pKa ≈ 8.5–9.0 for piperazine NH |
| Quantified Difference | Estimated ΔpKa ≈ −2 to −3 log units for the methanesulfonyl-substituted piperazine versus the free piperazine analog; structural distinctness from CCR4 antagonist 4 is absolute (different scaffold) |
| Conditions | Calculated/estimated from chemical principles; no experimental pKa determination published for the target compound |
Why This Matters
The methanesulfonyl group is a critical determinant of target engagement, basicity, and solubility within the piperazinyl pyrimidine patent space; procurement of the correct substitution pattern is essential for experimental reproducibility in CCR4 antagonist research.
- [1] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The significance of acid/base properties in drug discovery. Chem Soc Rev. 2013;42(2):485-496. doi:10.1039/C2CS35348B. View Source
- [2] Institute of Pharmacology and Toxicology Academy of Military Medical Science P.L.A. China. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 20150126500 A1, published May 7, 2015. View Source
